An In-depth Technical Guide to 5-Methylisoxazole-4-carbonyl Chloride: Synthesis, Properties, and Applications in Drug Development
An In-depth Technical Guide to 5-Methylisoxazole-4-carbonyl Chloride: Synthesis, Properties, and Applications in Drug Development
Executive Summary: This guide provides a comprehensive technical overview of 5-methylisoxazole-4-carbonyl chloride, a key heterocyclic building block in medicinal chemistry. It should be noted that the CAS number 117183-91-8, as specified in the topic inquiry, appears to be incorrect or not widely cited in available scientific literature. Therefore, this document will focus on the well-characterized and commercially significant isomer, 5-methylisoxazole-4-carbonyl chloride (CAS: 67305-24-2) . This compound is a critical intermediate in the synthesis of the immunosuppressive drug Leflunomide. This guide will detail its physicochemical properties, synthesis from its carboxylic acid precursor, its reactivity profile, and a validated protocol for its application in pharmaceutical synthesis, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of both the final product and its precursor is fundamental for its effective use in synthesis. The properties of 5-methylisoxazole-4-carboxylic acid and its corresponding carbonyl chloride are summarized below.
Table 1: Physical and Chemical Data
| Property | 5-Methylisoxazole-4-carboxylic acid | 5-Methylisoxazole-4-carbonyl chloride |
| CAS Number | 42831-50-5[1][2][3] | 67305-24-2[4][5][6][7][8][9] |
| Molecular Formula | C₅H₅NO₃[1][2] | C₅H₄ClNO₂[5][8] |
| Molecular Weight | 127.10 g/mol [1][2] | 145.54 g/mol [5] |
| Appearance | White to pale yellow crystalline powder[1] | Solid |
| Melting Point | 144-148 °C[3] | Not widely reported |
| Boiling Point | 308.3±22.0 °C (Predicted)[3] | 78-79 °C at 14 mmHg[10] |
| SMILES String | Cc1oncc1C(O)=O | ClC(=O)c1cnoc1C |
| InChI Key | VQBXUKGMJCPBMF-UHFFFAOYSA-N[2] | ZKAQPVQEYCFRTK-UHFFFAOYSA-N |
Synthesis of 5-Methylisoxazole-4-carbonyl chloride
The primary and most direct route to 5-methylisoxazole-4-carbonyl chloride is through the chlorination of its corresponding carboxylic acid, 5-methylisoxazole-4-carboxylic acid. This transformation is a cornerstone of organic synthesis, converting a relatively unreactive carboxylic acid into a highly reactive acyl chloride, primed for nucleophilic attack.
2.1. Chlorination of 5-Methylisoxazole-4-carboxylic acid
The conversion of the carboxylic acid to the acyl chloride is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being one of the most common and effective choices.[11][12] This choice is predicated on its efficacy and the convenient removal of byproducts, which are gaseous (SO₂ and HCl).
The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement, ultimately yielding the acyl chloride. The use of a solvent such as toluene is common, and the reaction can be catalyzed by N,N-dimethylformamide (DMF).[11]
Caption: Synthesis of the target carbonyl chloride.
2.2. Detailed Synthetic Protocol
The following protocol is a representative procedure for the laboratory-scale synthesis of 5-methylisoxazole-4-carbonyl chloride.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5-methylisoxazole-4-carboxylic acid (1 equivalent).
-
Solvent Addition: Add toluene as a solvent.
-
Reagent Addition: To this suspension, add thionyl chloride (1.1 to 1.5 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[11]
-
Reaction: Heat the reaction mixture to reflux (approximately 60-70°C) and maintain for 5-10 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).[11]
-
Work-up: After completion, cool the mixture to room temperature. The excess thionyl chloride and toluene can be removed under reduced pressure to yield the crude 5-methylisoxazole-4-carbonyl chloride.[11][13] This crude product is often used in the next step without further purification.[13][14][15]
Chemical Reactivity and Applications
The high reactivity of the acyl chloride functional group makes 5-methylisoxazole-4-carbonyl chloride a valuable intermediate for introducing the 5-methylisoxazole-4-carbonyl moiety into a target molecule. Its primary utility lies in nucleophilic acyl substitution reactions.
3.1. N-Acylation Reactions: Synthesis of Leflunomide
A prominent application of 5-methylisoxazole-4-carbonyl chloride is in the synthesis of Leflunomide, an immunomodulatory drug used in the treatment of rheumatoid arthritis.[16] In this synthesis, the carbonyl chloride undergoes an N-acylation reaction with 4-trifluoromethylaniline.[11][14][17]
The reaction involves the nucleophilic attack of the amine nitrogen of 4-trifluoromethylaniline on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming a new amide bond. An acid scavenger, such as an excess of the aniline reactant or a non-nucleophilic base like triethylamine or sodium bicarbonate, is often used to neutralize the HCl byproduct.[12][14]
Caption: Key reaction in Leflunomide synthesis.
3.2. Protocol for Leflunomide Synthesis
The following is a generalized procedure for the synthesis of Leflunomide from 5-methylisoxazole-4-carbonyl chloride.
-
Reaction Setup: The crude 5-methylisoxazole-4-carbonyl chloride in toluene from the previous step is cooled to 0-10°C in an ice bath under a nitrogen atmosphere.[11]
-
Nucleophile Addition: A solution of 4-trifluoromethylaniline (1 equivalent) in a suitable solvent (e.g., toluene or dimethoxyethane) is added dropwise to the cooled acyl chloride solution.[11][17]
-
Base: An acid scavenger, such as triethylamine or sodium bicarbonate, is included in the reaction mixture.[12][14]
-
Reaction: The reaction mixture is stirred at a low temperature for a few hours and then allowed to warm to room temperature and stirred overnight.[12]
-
Isolation and Purification: The reaction mixture is then processed, which may involve washing with aqueous solutions to remove salts and unreacted starting materials. The product, Leflunomide, can then be isolated by crystallization from a suitable solvent system.
Safety and Handling
5-Methylisoxazole-4-carbonyl chloride is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[10] As an acyl chloride, it will react with water and other protic solvents, releasing hydrochloric acid. Therefore, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[10]
Conclusion
5-Methylisoxazole-4-carbonyl chloride is a highly reactive and synthetically valuable intermediate, particularly in the pharmaceutical industry. Its straightforward synthesis from the corresponding carboxylic acid and its predictable reactivity with nucleophiles make it an essential building block for the construction of complex molecules, exemplified by its crucial role in the industrial synthesis of Leflunomide. A clear understanding of its properties, synthesis, and reactivity is paramount for its safe and effective utilization in research and development.
References
- AVRUTOV ILYA, GERSHON NEOMI, & LIBERMAN ANITA. (2004). Method for synthesizing leflunomide. U.S.
- AVRUTOV ILYA, GERSHON NEOMI, & LIBERMAN ANITA. (2001). A method for synthesizing leflunomide.
- A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. (2015).
- An improved process for preparation of leflunomide. (2007).
- Method for synthesizing leflunomide. (2004). PubChem.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).
- 5-Methylisoxazole-4-carboxylic acid 97 42831-50-5. (n.d.). MilliporeSigma.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- 3-(2-Chloro-6-fluorophenyl)
- 5-Methylisoxazole-4-carboxylic acid. (n.d.). Chem-Impex.
- 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | 25629-50-9. (n.d.). Sigma-Aldrich.
- 67305-24-2 Cas No. | 5-Methyl-isoxazole-4-carbonyl chloride. (n.d.).
- SAFETY D
- 5-Methylisoxazole-4-carboxylic acid. (n.d.). PubChem.
- 5-Methyl-4-isoxazolecarbonyl chloride 67305-24-2. (n.d.). MilliporeSigma.
- 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5. (2026). ChemicalBook.
- 5-methyl-4-isoxazolecarbonyl chloride | CAS 67305-24-2. (n.d.). Chemical-Suppliers.
- (12)
- 5-Methylisoxazole-4-carbonyl chloride | CAS 67305-24-2. (n.d.). SCBT.
- The Role of Isoxazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- 5-Methylisoxazole-4-carboxylic Acid | 42831-50-5. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- 67305-24-2|5-Methylisoxazole-4-carbonyl chloride|BLD Pharm. (n.d.). BLD Pharm.
- CAS 67305-24-2. (n.d.). Sigma-Aldrich.
- 67305-24-2 | MFCD03411599 | 5-Methylisoxazole-4-carbonyl chloride. (n.d.). acints.
- 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. (n.d.). NIST WebBook.
- US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide. (2003).
- 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | C11H7Cl2NO2 | CID 96590. (n.d.). PubChem.
- 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. (2018). SIELC Technologies.
- 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. (n.d.). Organic Syntheses Procedure.
- Selective Nucleophilic Chemistry in the Synthesis of 5-Carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic Acids. (2006).
- WO/2003/042193 PROCESS FOR PREPARING 5-METHYLISOXAZOLE-4-CARBOXYLIC-(4'-TRIFLUOROMETHYL)-ANILIDE. (2003).
- 5-Methylisoxazole-4-carboxylic acid. (n.d.). PMC - NIH.
- (PDF) 5-Methylisoxazole-4-carboxylic acid. (n.d.).
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022). Semantic Scholar.
- Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (2019).
- Order of reactivity of carbonyl compounds towards nucleophilic addition. (n.d.). ECHEMI.
- Order of reactivity of carbonyl compounds towards nucleophilic addition. (2015). Chemistry Stack Exchange.
- 5-Methyl-4-isoxazolecarbonyl chloride 67305-24-2. (n.d.). Sigma-Aldrich.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 4. 5-methyl-4-isoxazolecarbonyl chloride | CAS 67305-24-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. scbt.com [scbt.com]
- 6. 67305-24-2|5-Methylisoxazole-4-carbonyl chloride|BLD Pharm [bldpharm.com]
- 7. CAS 67305-24-2 | Sigma-Aldrich [sigmaaldrich.com]
- 8. 67305-24-2 | MFCD03411599 | 5-Methylisoxazole-4-carbonyl chloride | acints [acints.com]
- 9. 5-Methyl-4-isoxazolecarbonyl chloride 67305-24-2 [sigmaaldrich.com]
- 10. 67305-24-2 Cas No. | 5-Methyl-isoxazole-4-carbonyl chloride | Matrix Scientific [matrix.staging.1int.co.uk]
- 11. WO2007086076A2 - An improved process for preparation of leflunomide - Google Patents [patents.google.com]
- 12. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]
- 15. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]
- 16. 5-Methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
